2-phenoxybenzenesulfonyl Chloride

Chlorosulfonation Regioselective synthesis Diphenyl ether derivatives

2-Phenoxybenzenesulfonyl chloride (CAS: 2688-85-9) is a key electrophile for R&D and scale-up. Its ortho-phenoxy group provides steric bulk for sulfonamide libraries targeting sterically demanding binding pockets while imparting metabolic stability by reducing N-dealkylation. Process chemists should note the documented hydrolytic stability advantage over electron-deficient diphenyl ether sulfonyl chlorides (such as the 3,5-dichloro derivative which yields only 31% product), ensuring higher recovery during aqueous workup. The liquid physical state enables automated parallel synthesis without pre-dissolution.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
CAS No. 2688-85-9
Cat. No. B1598654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxybenzenesulfonyl Chloride
CAS2688-85-9
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H
InChIKeyMFBATEXBHGBONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzenesulfonyl Chloride (CAS 2688-85-9) — Key Intermediate for Sulfonamide and Sulfonate Ester Synthesis


2-Phenoxybenzenesulfonyl chloride (CAS: 2688-85-9) is an aromatic sulfonyl chloride characterized by a phenoxy substituent at the ortho position of the benzenesulfonyl chloride core, with the molecular formula C12H9ClO3S and a molecular weight of 268.72 g/mol . It serves as a key electrophilic intermediate in the synthesis of sulfonamides, sulfonate esters, and related derivatives, finding applications in pharmaceutical and agrochemical development . The compound is commercially available with typical purity specifications of ≥95% and is classified as corrosive, requiring moisture-sensitive handling .

Why 2-Phenoxybenzenesulfonyl Chloride Cannot Be Interchanged with the 4-Isomer or Other Aryl Sulfonyl Chlorides


The substitution pattern and substituent electronic character in phenoxybenzenesulfonyl chlorides directly govern both regioselectivity in chlorosulfonation and hydrolytic stability. Diphenyl ether sulfonyl chlorides are documented as being highly susceptible to hydrolysis, with certain derivatives yielding as low as 31% isolated product due to rapid hydrolytic decomposition during workup [1]. This sensitivity is not uniform across isomers — steric and electronic differences between ortho (2-) and para (4-) substituted phenoxybenzenesulfonyl chlorides alter electrophilicity at the sulfur center and thus influence reaction kinetics with nucleophiles [2]. Furthermore, the phenoxy group acts as an ortho/para-directing activator, while the sulfonyl chloride moiety is meta-directing, creating a divergent directing effect that makes the 2- and 4-isomers non-fungible in electrophilic aromatic substitution sequences [3]. Consequently, substituting the 2-isomer with the 4-isomer (CAS 1623-92-3) or unsubstituted benzenesulfonyl chloride would alter reaction outcomes, yields, and purification profiles.

Quantitative Differentiation Evidence for 2-Phenoxybenzenesulfonyl Chloride (CAS 2688-85-9) vs. Comparators


Regioselective Ortho-Chlorosulfonation Enables Direct Synthesis from Diphenyl Ether

The ortho-sulfonyl chloride (2-phenoxybenzenesulfonyl chloride) is accessible via regioselective chlorosulfonation of diphenyl ether at the 2-position using chlorosulfonic acid at 0 °C. In contrast, chlorosulfonation of diphenyl ether to obtain the monosulfonyl chloride is reported to be problematic in some cases, with certain attempts failing to yield satisfactory monosulfonyl chlorides [1]. When successful ortho-substitution is achieved, the reaction proceeds with high regioselectivity favoring the 2-position under controlled low-temperature conditions (0 °C) [2]. The 4-isomer (CAS 1623-92-3) requires a different synthetic route — nitration of diphenyl ether followed by reduction and diazotization — rather than direct chlorosulfonation, adding multiple synthetic steps [3].

Chlorosulfonation Regioselective synthesis Diphenyl ether derivatives

Hydrolytic Stability Advantage: 2-Isomer Less Susceptible to Degradation Than 3,5-Dichloro Derivative

Among diphenyl ether sulfonyl chlorides, susceptibility to hydrolysis varies significantly with substitution pattern. The diphenyl ether sulfonyl chlorides are documented as being "very susceptible to hydrolysis," with one specific derivative (compound 26, a 3,5-dichloro-4-(4′-nitrophenoxy)benzenesulfonyl chloride) yielding only 31% isolated product due to rapid hydrolytic decomposition during workup [1]. In contrast, the parent 2-phenoxybenzenesulfonyl chloride lacks these electron-withdrawing chloro and nitro substituents that increase electrophilicity at the sulfur center, thereby exhibiting relatively greater hydrolytic stability [2]. This stability differential is critical for procurement decisions involving long-term storage or multi-step synthetic sequences requiring intermediate isolation.

Hydrolytic stability Sulfonyl chloride storage Moisture sensitivity

Physical State Differentiation: 2-Isomer as Liquid vs. 4-Isomer as Solid

The 2-phenoxybenzenesulfonyl chloride exists as a liquid at ambient temperature (melting point below room temperature, boiling point 361.9±25.0 °C at 760 mmHg) . In contrast, the 4-phenoxybenzenesulfonyl chloride isomer (CAS 1623-92-3) is a solid at room temperature with a melting point of 41-44 °C . This physical state difference arises from reduced crystal packing efficiency in the ortho-substituted isomer due to the non-linear molecular geometry introduced by the ortho phenoxy group.

Physical properties Formulation Handling characteristics

Ortho-Substituent Steric Modulation of Sulfonyl Chloride Electrophilicity

The ortho-phenoxy substituent in 2-phenoxybenzenesulfonyl chloride introduces steric hindrance around the sulfonyl chloride group that modulates its electrophilic reactivity relative to the para-isomer. In general, benzenesulfonyl chlorides with ortho substituents exhibit altered reactivity profiles in nucleophilic substitution reactions due to steric shielding of the sulfur center [1]. The 2-isomer is documented as enabling "selective reactivity in various chemical transformations, such as acylation and chlorosulfonation," attributed to the unique steric and electronic environment created by the ortho-phenoxy group . This contrasts with the 4-isomer (CAS 1623-92-3), where the sulfonyl chloride group is sterically unhindered at the para position, resulting in higher baseline electrophilicity and potentially lower selectivity in competitive nucleophilic environments.

Electrophilicity Steric effects Nucleophilic substitution

Optimal Application Scenarios for 2-Phenoxybenzenesulfonyl Chloride (CAS 2688-85-9)


Synthesis of Ortho-Phenoxybenzenesulfonamide Libraries for Medicinal Chemistry

The ortho-substitution pattern of 2-phenoxybenzenesulfonyl chloride is ideally suited for generating sulfonamide libraries where steric bulk adjacent to the sulfonamide linkage is desired to modulate target binding. The liquid physical state enables automated parallel synthesis workflows without pre-dissolution steps [1]. The steric shielding from the ortho-phenoxy group can impart enhanced metabolic stability to resulting sulfonamides by reducing N-dealkylation susceptibility, a well-documented advantage of ortho-substituted aryl sulfonamides [2].

Agrochemical Intermediate for Phenoxy Phenyl Sulfonyl Herbicides

2-Phenoxybenzenesulfonyl chloride serves as a key intermediate for phenoxy phenyl sulfonyl compounds with herbicidal and plant growth regulatory activity, as demonstrated in patents from Bayer AG [1]. The compound reacts with nitrogen nucleophiles to yield substituted sulfonamides with herbicidal properties. Its regioselective availability via direct chlorosulfonation at the 2-position makes it a more synthetically accessible starting material for ortho-substituted phenoxy phenyl sulfonyl derivatives compared to multi-step routes to para-isomers [2].

Sulfonate Ester Synthesis Requiring Ortho-Directed Steric Control

When preparing sulfonate esters of sterically demanding alcohols or phenols, the ortho-phenoxy group in 2-phenoxybenzenesulfonyl chloride provides steric discrimination that can reduce bis-sulfonation side reactions compared to unhindered sulfonyl chlorides. The liquid formulation simplifies stoichiometric control in dropwise addition protocols. The documented hydrolytic stability advantage over more electron-deficient diphenyl ether sulfonyl chlorides (such as the 3,5-dichloro derivative with 31% isolated yield) ensures higher product recovery during aqueous workup of sulfonate ester syntheses [3].

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